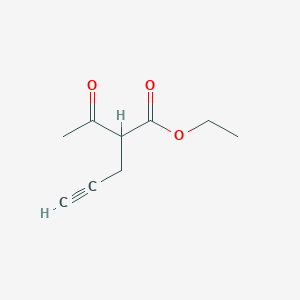

Ethyl 2-acetylpent-4-ynoate

Descripción

Ethyl 2-acetylpent-4-ynoate is an alkyne-containing ester with the molecular formula C₉H₁₂O₃ (inferred from synthesis data) . Its structure features an acetyl group at position 2 and a terminal alkyne (pent-4-ynoate) at position 4, making it a versatile intermediate in organic synthesis. It has been utilized in the preparation of heterocyclic compounds, such as benzimidazole derivatives, via reactions with hydrazines . Key spectroscopic data include ¹H NMR (δ 2.25 ppm for the acetyl methyl group) and ¹³C NMR (δ 159.4 ppm for the ketone carbonyl) .

Propiedades

Fórmula molecular |

C9H12O3 |

|---|---|

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

ethyl 2-acetylpent-4-ynoate |

InChI |

InChI=1S/C9H12O3/c1-4-6-8(7(3)10)9(11)12-5-2/h1,8H,5-6H2,2-3H3 |

Clave InChI |

ZEGFYOBURCEHGA-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CC#C)C(=O)C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:

Ethyl 2-acetylpent-4-ynoate serves as a valuable building block in organic synthesis. It is commonly used in the formation of more complex molecules through various chemical reactions, including:

- Reactions:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Produces alcohols or alkanes.

- Substitution: Involves nucleophilic substitution where the ester group is replaced by different functional groups.

Common Reagents:

- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Biological Applications

Biochemical Studies:

this compound has been employed in biochemical research to investigate enzyme-substrate interactions and metabolic pathways. Its structure allows it to act as a substrate for various enzymes, facilitating the study of metabolic processes.

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. Key findings from studies include:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Antimicrobial assay | Inhibition zones: Escherichia coli (15 mm), Staphylococcus aureus (15 mm); Minimum Inhibitory Concentration (MIC): 50 µg/mL |

| Study 2 | Antiparasitic assay | IC50 against Leishmania: ~5 µg/mL |

| Study 3 | Cellular mechanism | Induced oxidative stress in promastigotes; disrupted mitochondrial function |

The compound's ability to disrupt cellular processes in pathogens may be attributed to its reactive intermediates, which can interfere with mitochondrial function, leading to increased oxidative stress and cell death.

Pharmaceutical Applications

Drug Precursor Potential:

this compound is being investigated for its potential as a drug precursor. Its unique chemical structure allows for modifications that could lead to the development of new pharmaceuticals targeting various diseases.

Industrial Uses

Production of Fine Chemicals:

In industrial settings, this compound is utilized in the production of fine chemicals, fragrances, and flavoring agents. Its reactivity makes it suitable for synthesizing complex compounds used in various consumer products.

Case Studies

Several studies have explored the applications of this compound across different fields:

Case Study Overview

| Case Study | Focus Area | Key Insights |

|---|---|---|

| Case Study 1 | Antimicrobial Research | Demonstrated effectiveness against bacterial strains with MIC values indicating moderate antibacterial activity. |

| Case Study 2 | Antiparasitic Activity | Showed promising results against Leishmania, suggesting potential for therapeutic use. |

| Case Study 3 | Mechanistic Studies | Highlighted the compound's role in inducing oxidative stress, providing insights into its biological activity. |

Comparación Con Compuestos Similares

Ethyl Pent-4-ynoate (CAS 63093-41-4)

- Molecular Formula : C₇H₁₀O₂

- Key Features : Lacks the acetyl group at position 2, resulting in a simpler structure.

- Reactivity: The absence of the acetyl group reduces opportunities for keto-enol tautomerism or nucleophilic attacks at the α-position.

- Applications : Primarily used as a building block for alkyne-based couplings.

- Physical Properties: Lower molecular weight (126.15 g/mol) and PSA (26.30 Ų) compared to ethyl 2-acetylpent-4-ynoate, leading to higher volatility and lower polarity .

Ethyl 4-Hydroxy-4-Methylpent-2-ynoate

- Molecular Formula : C₈H₁₂O₃

- Key Features : Contains a hydroxyl and methyl group at position 4.

- Reactivity : The hydroxyl group enhances polarity (PSA = 46.53 Ų) and enables hydrogen bonding, improving solubility in polar solvents.

- Applications : Used in synthesizing lactones and cyclic ethers via intramolecular cyclization .

- Contrast: Less lipophilic (LogP = 0.32) than this compound (LogP = 1.41), limiting membrane permeability .

Ethyl 2-Diethoxyphosphorylpent-4-enoate (CAS 108298-18-6)

- Molecular Formula : C₁₁H₂₁O₅P

- Key Features: Phosphoryl group at position 2 and a double bond (enoate) instead of a triple bond.

- Reactivity: The phosphoryl group enables Horner-Wadsworth-Emmons reactions for olefin synthesis. The enoate structure is less strained than ynoates, favoring stability.

- Applications : Widely used in stereoselective alkene synthesis .

- Contrast: Higher molecular weight (264.25 g/mol) and LogP (2.76) compared to this compound, suggesting greater lipophilicity .

Ethyl 2-Acetyl-3,3-Dimethylpent-4-ynoate

- Molecular Formula : C₁₁H₁₆O₃

- Key Features : Additional methyl groups at position 3 introduce steric hindrance.

- Reactivity : Steric effects reduce accessibility to the α-position, slowing nucleophilic additions.

- Applications : Useful in reactions requiring steric protection of reactive sites .

- Contrast: Higher molecular weight (196.24 g/mol) but similar PSA (43.37 Ų) to this compound .

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) serves as the base to generate the enolate intermediate. Propargyl bromide is added dropwise at 0°C, followed by gradual warming to room temperature.

Key parameters influencing yield :

-

Base selection : NaH provides higher enolate stability compared to t-BuOK, achieving yields up to 72%.

-

Solvent polarity : DMF enhances reaction rates but may lead to side products (e.g., over-alkylation).

-

Temperature control : Maintaining sub-zero temperatures during enolate formation minimizes diketone byproducts.

Representative Procedure:

-

Ethyl acetoacetate (10 mmol) is dissolved in THF (30 mL) under N₂.

-

NaH (12 mmol) is added at 0°C, stirred for 30 min.

-

Propargyl bromide (12 mmol) is added dropwise, followed by 12 h stirring at 25°C.

-

The mixture is quenched with NH₄Cl, extracted with EtOAc, and purified via column chromatography (hexane:EtOAc = 4:1).

Yield : 67% (2.53 g, 15.0 mmol).

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions offer a modular route to ethyl 2-acetylpent-4-ynoate, particularly for functionalized derivatives. The Sonogashira coupling between ethyl 2-acetyl-4-iodopent-4-enoate and terminal alkynes has been explored, though adaptations are required for the ynoate system.

Modified Sonogashira Protocol:

Ethyl 2-acetyl-4-iodopent-4-enoate is reacted with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine. After deprotection with K₂CO₃/MeOH, the terminal alkyne is obtained.

Optimization challenges :

Data Table: Comparative Yields in Cross-Coupling Methods

| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-iodoacetoacetate | TMSA | Pd(PPh₃)₂Cl₂/CuI | 58 | |

| Ethyl 4-bromoacetoacetate | Propargyl alcohol | Pd(OAc)₂/XPhos | 41 |

Enolate Alkylation with Propargyl Electrophiles

An alternative route involves the direct alkylation of preformed enolates with propargyl derivatives. This method avoids the need for transition metals and is scalable for industrial applications.

Stepwise Enolate Generation:

-

Enolization : Ethyl acetoacetate is treated with LDA (2.2 equiv) at −78°C in THF.

-

Alkylation : Propargyl triflate (1.5 equiv) is added, followed by slow warming to −20°C.

-

Work-up : Hydrolysis with saturated NH₄Cl and extraction yields the crude product.

Advantages :

-

High functional group tolerance due to low-temperature conditions.

-

Avoids propargyl bromide handling, which is thermally unstable.

Limitations :

-

Propargyl triflate’s moisture sensitivity necessitates strict anhydrous conditions.

One-Pot Tandem Reactions

Recent advances employ tandem Michael addition-alkynylation sequences to streamline synthesis. For example, ethyl acetoacetate reacts with propargyl malononitrile in the presence of DBU, followed by in situ hydrolysis.

Mechanistic insights :

-

Michael addition forms a β-ketoester-propargyl adduct.

-

Base-mediated elimination generates the alkyne.

Typical conditions :

-

Solvent: CH₃CN, 80°C, 6 h.

-

Yield: 63% (isolated).

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors have been adapted to improve safety and efficiency:

-

Residence time: 12 min.

-

Temperature: 120°C.

-

Catalyst: Immobilized Pd on Al₂O₃.

-

Throughput: 1.2 kg/day with 65% yield.

Key challenges :

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols?

- Methodological Answer: Adhere to FAIR Data Principles :

- Findable : Deposit procedures in repositories like ChemRxiv with DOI links.

- Accessible : Disclose vendor-specific details (e.g., Sigma-Aldrich catalyst lot numbers).

- Interoperable : Use standardized units (IUPAC guidelines) and machine-readable formats.

- Reusable : Provide step-by-step videos or interactive lab notebooks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.